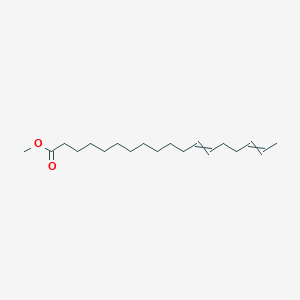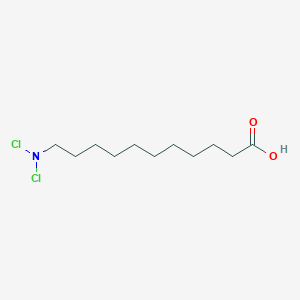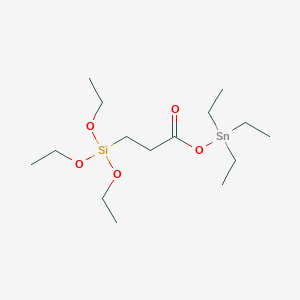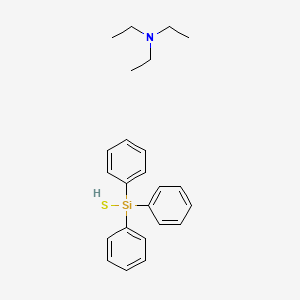
Methanone, cyclopentyl(2-methoxy-4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- is an organic compound with a complex structure that includes a cyclopentyl group and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- typically involves the reaction of cyclopentanone with 2-methoxy-4-methylbenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- may involve large-scale batch or continuous processes. These methods are optimized to maximize yield and minimize costs. The use of advanced catalysts and optimized reaction conditions are common in industrial production to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: This compound has similar structural features but includes two hydroxy-methoxyphenyl groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Another related compound with a simpler structure.
Uniqueness
Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
57848-18-7 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
cyclopentyl-(2-methoxy-4-methylphenyl)methanone |
InChI |
InChI=1S/C14H18O2/c1-10-7-8-12(13(9-10)16-2)14(15)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
FAHLJFOBLHVLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)



![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)








